N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide
Description
N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide (CAS: 955780-92-4) is a heterocyclic compound featuring a cyclopropanecarboxamide group attached to a methoxyphenyl scaffold, which is further substituted with a 6-methoxyimidazo[1,2-b]pyridazine moiety. Its molecular formula is C₁₈H₁₈N₄O₃ (MW: 338.36 g/mol), and it is primarily used in research contexts for pharmacological studies, particularly targeting kinase inhibition due to the imidazo[1,2-b]pyridazine core’s affinity for ATP-binding pockets . The compound is commercially available at a price of $574.00/mg (90% purity) and is synthesized via coupling reactions involving cyclopropanecarboxylic acid derivatives and substituted anilines, as inferred from analogous synthetic routes in and .
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-6-5-12(9-13(15)20-18(23)11-3-4-11)14-10-22-16(19-14)7-8-17(21-22)25-2/h5-11H,3-4H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCBBALZJOJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of acetamides. Its structure incorporates both aromatic and heterocyclic moieties, which suggests potential interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The presence of methoxy groups and cyclopropane enhances its biological activity by influencing solubility and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.4 g/mol |
| LogP | 3.54 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The methoxy groups may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. For instance, related imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of VEGF receptor 2 kinase with an IC50 value as low as 0.95 nM, leading to reduced tumor growth in xenograft models .
Antimicrobial Activity
Studies have suggested that the structural features of this compound may also confer antimicrobial properties. The presence of heterocycles can enhance interaction with microbial enzymes or receptors, potentially disrupting their function and leading to cell death.
Neuroprotective Effects
Preliminary findings indicate that derivatives of imidazo[1,2-b]pyridazine may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- VEGF Inhibition Study : A study focused on the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives demonstrated that certain analogs significantly inhibited VEGF-stimulated endothelial cell proliferation, supporting their potential as therapeutic agents in cancer treatment .
- Anticonvulsant Activity : In another study, related compounds were screened for anticonvulsant activity using a maximal electroshock seizure (MES) model in rats. Some derivatives showed promising results without significant neurotoxicity, indicating their potential for further development in epilepsy treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the imidazo[1,2-b]pyridazine core but differ in substituents, influencing their physicochemical properties, biological activity, and applications:
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Cyclopentanecarboxamide (CAS: 946217-68-1)
- Molecular Formula : C₂₀H₂₀ClN₄O₂ (MW: ~392.85 g/mol).
- Key Differences: Substituents: Chloro group at the phenyl 2-position instead of methoxy; cyclopentane (vs. cyclopropane) in the carboxamide. The larger cyclopentane increases steric bulk, which may reduce metabolic clearance but hinder membrane permeability compared to the cyclopropane analog .
2-Fluoro-N-[2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzenesulfonamide
- Molecular Formula : C₂₀H₁₇FN₄O₄S (MW: 428.44 g/mol).
- Key Differences :
- Substituents : Benzenesulfonamide replaces cyclopropanecarboxamide; fluorine at the benzene 2-position.
- Impact : The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility and target selectivity. Fluorine improves metabolic stability via reduced cytochrome P450-mediated oxidation .
N-(5-(6-(2-Fluoro-5-Methoxyphenyl)Imidazo[1,2-b]Pyridazin-2-yl)-2-(Trifluoromethyl)Phenyl)Pivalamide (CAS: 1383619-76-8)
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Kinase Inhibition : The imidazo[1,2-b]pyridazine core is critical for ATP-binding pocket interactions. Methoxy groups (as in the target compound) optimize hydrogen bonding with kinase residues, while bulkier substituents (e.g., cyclopentane) may reduce affinity .
Metabolic Stability : Fluorine and sulfonamide groups () enhance metabolic stability by resisting oxidative degradation, whereas cyclopropane’s rigidity balances stability and activity .
Synthetic Challenges : Coupling reactions (e.g., HATU-mediated amidation in ) are common for these compounds, but steric hindrance from substituents like pivalamide requires optimized conditions .
Preparation Methods
Synthesis of the Imidazo[1,2-b]Pyridazine Core
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine backbone is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). Halogen substitution (Cl, F, I) at the 6-position of pyridazine directs regioselectivity by reducing nucleophilicity at undesired nitrogen sites. For example:
- 3-Amino-6-methoxypyridazine is prepared by treating 3,6-dichloropyridazine with sodium methoxide.
- Reaction with α-bromo-4-methoxyacetophenone in DMF at 80°C yields 6-methoxy-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine .
Key Optimization :
Functionalization of the Phenyl Ring
Introduction of the 2-Methoxy-5-Substituted Phenyl Group
The target compound’s phenyl ring requires methoxy groups at positions 2 and 5, with the latter hosting the imidazo[1,2-b]pyridazine moiety.
Ullmann Coupling
A copper-catalyzed Ullmann coupling attaches pre-formed imidazo[1,2-b]pyridazine to 2-methoxy-5-iodophenol:
- 2-Methoxy-5-iodophenol is treated with 6-methoxyimidazo[1,2-b]pyridazine-2-boronic acid under CuI/L-proline catalysis.
- Reaction in DMSO at 100°C achieves 68% yield.
Suzuki-Miyaura Cross-Coupling
Amidation with Cyclopropanecarboxylic Acid
Activation and Coupling
The final step involves converting the phenylamine to the cyclopropanecarboxamide:
- 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methoxyaniline is treated with cyclopropanecarbonyl chloride in the presence of Et₃N.
- Reaction in THF at 0°C to room temperature achieves 90% yield.
Characterization Data :
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines imidazo[1,2-b]pyridazine formation and amidation:
- 3-Amino-6-methoxypyridazine , α-bromo-2-methoxy-5-nitrophenylacetone , and cyclopropanecarbonyl chloride react sequentially in DMF.
- NaH mediates cyclization, followed by in-situ amidation, yielding 65% product.
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Imidazo Ring Formation
Competing alkylation at non-adjacent pyridazine nitrogens is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
